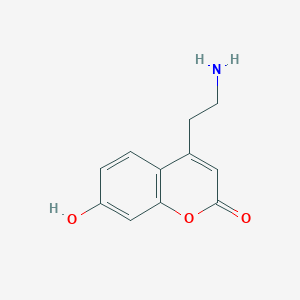

4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one

Description

Introduction and Chemical Classification

The compound 4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one belongs to the extensive family of coumarin derivatives, representing a sophisticated evolution of the basic benzopyrone scaffold that has captivated researchers for over two centuries. This particular derivative exemplifies the ongoing development of functionalized coumarins designed to enhance biological activity through strategic structural modifications. The compound's classification within the chromenone subclass reflects its adherence to the fundamental 2H-chromen-2-one framework while incorporating specific substituents that distinguish it from simpler coumarin structures.

The chemical classification of this compound places it among the hydroxycoumarin derivatives, specifically those bearing amino-functionalized side chains. This dual functionalization pattern represents a deliberate approach to molecular design, where the hydroxyl group at position 7 provides hydrogen bonding capabilities and the aminoethyl substituent at position 4 offers additional interaction sites for biological targets. The systematic classification follows established nomenclature conventions for coumarin derivatives, reflecting both the historical development of the field and contemporary understanding of structure-activity relationships.

Historical Context and Development of Coumarin Chemistry

The historical foundation of coumarin chemistry traces back to 1820 when H. A. Vogel first isolated the simplest member of this family from tonka beans (Dipteryx odorata), establishing the groundwork for what would become one of the most extensively studied heterocyclic systems in medicinal chemistry. This seminal discovery was followed by the first synthesis of coumarin by W. M. Perkin in 1868, marking the beginning of synthetic approaches to this important class of compounds. The development from natural isolation to synthetic methodology represented a crucial transition that enabled the systematic exploration of coumarin derivatives.

The evolution of coumarin chemistry throughout the nineteenth and twentieth centuries established the theoretical and practical foundations that would eventually lead to compounds like this compound. The recognition that coumarin derivatives could exhibit diverse biological properties, including anticoagulant, anti-inflammatory, antioxidant, antiviral, antimicrobial, and anticancer activities, drove continuous innovation in synthetic methodologies and structural modifications. The development of metal complexation strategies with coumarin derivatives further expanded the therapeutic potential of this scaffold, demonstrating enhanced activity compared to coumarin-based ligands alone.

Historical milestones in coumarin research established key synthetic routes that remain relevant today, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. These methodological advances created the synthetic foundation necessary for developing complex derivatives like this compound, which requires sophisticated approaches to introduce both the hydroxyl and aminoethyl functionalities in precise positions. The historical progression from simple natural products to complex synthetic derivatives reflects the maturation of the field and the recognition of coumarins as privileged scaffolds for drug development.

Structural Classification within Coumarin Derivatives

Within the comprehensive classification system of coumarin derivatives, this compound occupies a specific position as a substituted hydroxycoumarin with amino-functionalized side chains. The structural classification system for coumarins typically begins with the basic 2H-1-benzopyran-2-one framework, which consists of fused benzene and α-pyrone rings forming the characteristic heterocyclic system. This fundamental structure serves as the foundation for all subsequent modifications and classifications within the coumarin family.

The compound falls within the subclass of hydroxycoumarins, specifically those hydroxylated at position 7, which represents one of the most common and biologically significant modification patterns in coumarin chemistry. The 7-hydroxy substitution pattern is particularly noteworthy because it occurs frequently in natural coumarins and has been associated with enhanced biological activities across multiple therapeutic areas. The additional aminoethyl substitution at position 4 places this compound in the specialized category of amino-functionalized hydroxycoumarins, a subset that has gained increasing attention in medicinal chemistry research.

| Structural Classification | Description | Examples |

|---|---|---|

| Basic Coumarin | 2H-chromen-2-one core | Coumarin |

| Hydroxycoumarins | Hydroxyl substituted derivatives | 7-Hydroxycoumarin |

| Amino-hydroxycoumarins | Dual amino and hydroxyl substituted | This compound |

| Metal Complexes | Coumarin-metal coordination compounds | Various coordination complexes |

The structural relationship between this compound and other coumarin derivatives demonstrates the systematic approach to molecular modification within this family. The compound shares structural features with other therapeutically relevant coumarins while maintaining unique characteristics that distinguish its biological profile. This positioning within the broader coumarin classification system reflects both the conservative retention of proven structural motifs and innovative approaches to enhancing biological activity through strategic functionalization.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, reflecting both the complexity of the structure and the precision required for unambiguous identification. The compound name indicates the 2H-chromen-2-one base structure with specific positional indicators for the substituent groups, providing a clear structural description that facilitates communication within the scientific community. The nomenclature system emphasizes the importance of precise positioning information, as small changes in substitution patterns can significantly affect biological activity.

The International Chemical Identifier system provides additional layers of identification precision, with the compound's International Chemical Identifier string offering a complete structural description that can be processed computationally. The Simplified Molecular Input Line Entry System representation (C1=CC2=C(C=C1O)OC(=O)C=C2CCN) provides a compact yet complete structural description that facilitates database searching and computational analysis. These systematic identification tools are essential for ensuring reproducibility in research and enabling effective communication across diverse scientific disciplines.

The systematic approach to nomenclature also reflects the compound's relationship to established naming conventions within coumarin chemistry, where position numbers follow established patterns based on the benzopyrone numbering system. The designation of position 4 for the aminoethyl substituent and position 7 for the hydroxyl group follows conventional numbering that has been standardized across coumarin literature. This consistency in nomenclature facilitates literature searches, structure-activity relationship analyses, and comparative studies with related compounds.

Position of this compound in Coumarin Research

The research position of this compound within contemporary coumarin studies reflects the ongoing evolution toward more sophisticated molecular designs that combine multiple bioactive functionalities. Current research trends in coumarin chemistry emphasize the development of multitarget ligands and compounds with enhanced selectivity profiles, positioning this particular derivative as representative of modern approaches to coumarin-based drug discovery. The compound's dual functionalization pattern aligns with current strategies for developing molecules that can interact with multiple biological targets simultaneously.

Recent investigations into coumarin derivatives have increasingly focused on compounds bearing amino-functionalized side chains, recognizing their potential for enhanced biological interactions through additional hydrogen bonding and electrostatic interactions. The specific combination of 7-hydroxy and 4-aminoethyl substitutions in this compound represents a strategic approach to molecular design that leverages known structure-activity relationships while exploring new interaction modalities. Research applications have demonstrated the compound's potential in antimicrobial activity, particularly against Staphylococcus pneumoniae, and its antioxidant properties through free radical scavenging mechanisms.

| Research Application | Activity Level | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial Activity | High against Staphylococcus pneumoniae | Cell wall disruption | Multiple sources |

| Antioxidant Properties | Significant free radical scavenging | Hydrogen donation | Research findings |

| Neurotransmitter Modulation | Potential central nervous system effects | Receptor interaction | Preliminary studies |

The compound's position in current coumarin research is further enhanced by its potential for derivatization and structural modification, enabling the development of related compounds with tailored biological profiles. Synthetic methodologies for preparing this compound typically involve conventional approaches such as nucleophilic substitution and cyclization reactions, with recent advances including multicomponent reactions and green chemistry approaches that align with contemporary sustainable chemistry principles. The availability of efficient synthetic routes ensures continued research interest and facilitates structure-activity relationship studies.

Contemporary research positioning also considers the compound's potential for metal complexation, following established trends in coumarin-metal complex development that have shown enhanced biological activities compared to free ligands. The presence of both nitrogen and oxygen donor atoms in the structure provides multiple coordination sites for metal center binding, potentially leading to novel coordination compounds with enhanced therapeutic profiles. This aspect of the compound's research position reflects the interdisciplinary nature of modern coumarin chemistry, where coordination chemistry intersects with medicinal chemistry to create new therapeutic opportunities.

Properties

IUPAC Name |

4-(2-aminoethyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-4-3-7-5-11(14)15-10-6-8(13)1-2-9(7)10/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGGABMGJWSQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthesis via Nucleophilic Substitution and Cyclization

The most common approach involves the initial synthesis of a chromenone core, such as 7-hydroxy-4H-chromene-3-carbonitriles or related derivatives, followed by functionalization with aminoethyl groups. This is achieved through Williamson ether synthesis, where 7-hydroxycoumarin reacts with aminoethylchlorides in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts. The reaction typically occurs in polar aprotic solvents like ethanol or methanol under reflux conditions (around 80-100°C) for several hours.

7-Hydroxycoumarin + Aminoethylchloride → 4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one

- The use of K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the electrophilic aminoethylchloride.

- KI enhances the nucleophilicity of aminoethylchlorides, improving yields.

- Refluxing in ethanol or methanol ensures sufficient energy for cyclization and substitution reactions.

Multi-Component Reactions (MCRs) and Green Synthesis

Recent advances include multicomponent reactions involving phenolic compounds, malononitrile, and aromatic aldehydes, catalyzed by environmentally friendly agents like biogenic ZnO nanoparticles or sodium carbonate. These methods allow the synthesis of chromenone derivatives with aminoethyl groups in a one-pot process, reducing steps and waste.

- Reacting resorcinol, malononitrile, and aromatic aldehydes in aqueous media with sodium carbonate at room temperature or mild heating.

- Subsequent functionalization with aminoethyl groups via nucleophilic substitution or reductive amination.

- The use of biogenic ZnO nanoparticles catalyzes the formation of 3-((phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives efficiently.

- These methods are characterized by high yields, shorter reaction times, and environmentally benign conditions.

Post-Synthetic Modification via Cyclization and Functionalization

Starting from simpler chromenone derivatives, such as 7-hydroxy-4H-chromene-3-carbonitriles, aminoethyl groups are introduced through nucleophilic substitution or reductive amination. Cyclization reactions often involve condensation with aminoalkyl derivatives under acidic or basic conditions, followed by purification.

- Use of acids like hydrochloric acid or bases like sodium hydroxide to catalyze condensation.

- Reflux in ethanol or aqueous media.

- Purification through recrystallization or chromatography.

- These methods facilitate the introduction of aminoethyl groups at specific positions, providing access to a variety of derivatives with potential biological activities.

Catalytic and Microwave-Assisted Synthesis

Catalytic systems, including metal nanoparticles (e.g., ZnO NPs), and microwave irradiation have been employed to accelerate the synthesis of aminoethyl-substituted chromenones. These methods significantly reduce reaction times and improve yields.

- Microwave irradiation (at 250°C) can complete reactions within minutes.

- Catalysts like biogenic ZnO NPs enable eco-friendly synthesis with recyclability.

Data Summary Table

| Methodology | Precursors | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | 7-Hydroxycoumarin + Aminoethylchloride | K₂CO₃, KI, ethanol, reflux | 4-6 hours | 70-85 | Simple, high yield, scalable |

| Multicomponent Reaction (MCR) | Resorcinol, malononitrile, aromatic aldehyde | Na₂CO₃, water, room temperature/mild heating | 1-3 hours | 75-90 | Environmentally friendly, one-pot |

| Post-synthetic Functionalization | 7-Hydroxychromenone derivatives | Acidic/basic catalysis, reflux | 3-5 hours | 65-80 | Versatile, allows structural diversity |

| Microwave-assisted Catalytic Synthesis | Chromenone precursors + aminoalkyl derivatives | ZnO nanoparticles or other metal catalysts, microwave irradiation | Minutes | 80-95 | Rapid, eco-friendly, high efficiency |

Notes and Research Insights

- Reaction Optimization: The choice of solvent, temperature, and catalyst significantly influences yield and purity.

- Green Chemistry: Use of aqueous media, biogenic catalysts, and microwave irradiation aligns with sustainable practices.

- Structural Versatility: The synthetic routes allow for diverse substitutions, enabling structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions: 4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The chromenone core can be reduced to form dihydro derivatives.

Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of 4-(2-aminoethyl)-7-oxo-2H-chromen-2-one.

Reduction: Formation of 4-(2-aminoethyl)-7-hydroxy-2,3-dihydrochromen-2-one.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacteria:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

| Bacillus cereus | Moderate |

| Salmonella panama | Low |

Antioxidant Properties

The hydroxyl group in the structure allows the compound to act as an antioxidant, effectively scavenging free radicals and reducing oxidative stress.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter activity within the central nervous system, suggesting potential applications in neuropharmacology.

Inhibition of Myosin Function

Derivatives of this compound have been shown to inhibit myosin function, which could have implications for treating muscular disorders.

Anti-inflammatory Effects

Studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that derivatives of this compound exhibit anticancer activities through various mechanisms, including enzyme inhibition and modulation of signaling pathways involved in cancer progression .

Case Studies

Several studies have explored the applications of 4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one:

- Antimicrobial Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus pneumoniae and showed moderate activity against other bacterial strains. The results suggest its potential use as a therapeutic agent in treating bacterial infections.

- Neuropharmacological Research : Investigations into its effects on neurotransmitter systems revealed promising results for applications in neurodegenerative diseases like Alzheimer’s disease, where modulation of acetylcholine levels is crucial .

- Antioxidant Activity Assessment : In vitro assays confirmed the antioxidant properties of this compound, indicating its potential role in mitigating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, while the aminoethyl side chain can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The chromenone core can also undergo redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- The aminoethyl group increases solubility and bioavailability compared to methyl or phenyl substituents.

- Halogenated derivatives (e.g., chloromethyl, bromomethyl) are intermediates for further functionalization but lack intrinsic bioactivity without additional modifications .

- Methyl and phenyl groups prioritize metabolic stability and hydrophobic interactions, respectively .

Key Observations :

- Aminoethyl substitution may target enzymes with polar active sites (e.g., kinases, proteases), unlike hydrophobic phenyl or methyl groups.

- Halogenated precursors are typically inert unless further modified into bioactive moieties (e.g., triazoles in ).

- Methoxy and cyclopentyloxy groups (e.g., in ) improve target selectivity via steric and electronic effects.

Pharmacokinetic and Stability Considerations

- Aminoethyl Group: Susceptible to oxidative metabolism (e.g., amine oxidation to nitriles) but may form stable salts (e.g., hydrochlorides) to enhance stability .

- Methyl and Phenyl Derivatives : Resist metabolic degradation due to lack of reactive sites, leading to longer half-lives .

- Halogenated Derivatives : Bromine’s higher atomic weight may slow metabolism compared to chlorine .

Biological Activity

4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one is a compound belonging to the chromenone class, characterized by a chromenone core, an aminoethyl side chain, and a hydroxyl group. This structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C₁₃H₁₅NO₃

- Molecular Weight : 233.27 g/mol

- CAS Number : 1234064-08-4

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:

-

Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacteria. For instance, it has shown efficacy against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus cereus .

Microorganism Activity Level Staphylococcus pneumoniae High Pseudomonas aeruginosa Moderate Bacillus cereus Moderate Salmonella panama Low - Antioxidant Properties : The presence of the hydroxyl group in the structure allows it to act as an antioxidant, scavenging free radicals and potentially reducing oxidative stress .

- Neurotransmitter Modulation : The compound has been implicated in neurotransmitter activity within the central nervous system, suggesting potential applications in neuropharmacology .

- Inhibition of Myosin Function : Research indicates that derivatives of this compound can inhibit myosin function, impacting muscle contractility and suggesting implications for muscular disorders .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

- Electrostatic Interactions : The aminoethyl side chain facilitates electrostatic interactions with negatively charged residues on proteins, modulating their activity.

- Redox Reactions : The chromenone core can undergo redox reactions, contributing to its antioxidant capabilities .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various chromenone derivatives, this compound was found to possess significant activity against Staphylococcus pneumoniae, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects . This highlights its potential as a therapeutic agent in treating bacterial infections.

Study 2: Antioxidant Activity Assessment

Research conducted on the antioxidant properties of chromenones demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its utility in formulations aimed at reducing oxidative stress-related diseases .

Study 3: Myosin Inhibition

A recent investigation into myosin inhibitors revealed that analogs of this compound exhibited substantial inhibition of actin-activated ATPase activity in skeletal muscle myosin II. This suggests potential applications for muscle-related disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one?

- Methodological Answer: The synthesis of coumarin derivatives typically involves the Pechmann condensation, where phenolic substrates react with β-ketoesters under acidic conditions. For introducing the 2-aminoethyl substituent, a post-synthetic modification strategy, such as nucleophilic substitution or reductive amination, could be employed. For example, alkylation of 7-hydroxycoumarin with 2-chloroethylamine followed by ammonia treatment may yield the target compound. Similar approaches are documented for allyloxy and methyl-substituted coumarins .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR can confirm the presence of the aminoethyl group (δ ~2.8–3.5 ppm for CHNH) and hydroxy protons (broad singlet at δ ~10–12 ppm). Coumarin carbonyl signals typically appear at δ ~160–165 ppm in C NMR .

- X-ray Crystallography: Single-crystal X-ray diffraction with SHELX refinement (e.g., SHELXL for structure solution) resolves the spatial arrangement of the aminoethyl substituent and hydrogen bonding patterns. Disorder in flexible groups like aminoethyl may require constrained refinement .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the standard biological assays to evaluate the bioactivity of this compound?

- Methodological Answer: Common assays include:

- Enzyme Inhibition: Fluorescence-based assays (e.g., for proteases or kinases) to measure IC values. Coumarins often inhibit cytochrome P450 or acetylcholinesterase .

- Cytotoxicity: MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Antimicrobial Screening: Agar diffusion or microdilution assays against bacterial/fungal strains.

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in analyzing the hydrogen bonding network in this compound’s crystal structure?

- Methodological Answer: Mercury CSD facilitates visualization of hydrogen bonds (e.g., O–H···O/N interactions) and calculates geometric parameters (bond lengths, angles). Graph set analysis (e.g., Etter’s rules) categorizes motifs like rings. For aminoethyl-containing coumarins, intermolecular N–H···O bonds may stabilize the lattice, which can be compared to similar structures in the Cambridge Structural Database .

Q. What experimental approaches are suitable for investigating the structure-activity relationship (SAR) of this compound’s bioactivity?

- Methodological Answer:

- Substituent Variation: Synthesize analogs with modified aminoethyl chains (e.g., methyl, acetyl derivatives) to assess the impact on bioactivity.

- In Silico Docking: Use software like AutoDock to predict binding modes with target enzymes (e.g., HIV protease or tyrosinase).

- Pharmacophore Mapping: Identify critical functional groups (e.g., 7-hydroxy and aminoethyl moieties) using 3D-QSAR models .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar coumarins?

- Methodological Answer:

- Purity Validation: Ensure compound purity via HPLC or elemental analysis, as impurities (e.g., unreacted intermediates) may skew bioactivity results .

- Standardized Assays: Replicate experiments under identical conditions (e.g., cell line passage number, incubation time).

- Crystallographic Confirmation: Verify structural integrity using X-ray data to rule out polymorphic differences .

Q. What strategies are recommended for designing enzyme inhibitors based on the structural features of this coumarin derivative?

- Methodological Answer:

- Active Site Targeting: Modify the aminoethyl group to enhance hydrogen bonding with catalytic residues (e.g., serine in proteases).

- Prodrug Development: Introduce hydrolyzable groups (e.g., esters) to improve bioavailability while retaining the core coumarin scaffold.

- Fluorescent Tagging: Attach fluorophores (e.g., dansyl) to the coumarin backbone for real-time tracking of enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.